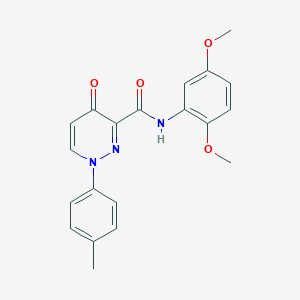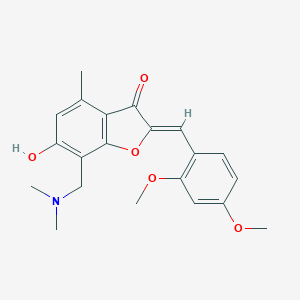![molecular formula C24H26N4O3 B360336 N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900887-75-4](/img/structure/B360336.png)
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polyamides
New aromatic polyamides with enhanced thermal stability and excellent solubility have been synthesized, featuring thermally stable pendant imido groups and internally plasticizing n-alkyl chains. These polymers display glass transition temperatures ranging from 225 to 285°C, which decrease with increasing side chain length. They are amorphous and possess typical layered structures formed by n-alkyl side chains (Choi & Jung, 2004).
Antifungal Activity of Pyrido[2,3-d]pyrimidines
Investigations into pyrido[2,3-d]pyrimidines have led to the synthesis of new derivatives showing significant antifungal activities. The compounds synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide have been evaluated, with some showing promising antifungal properties (Hanafy, 2011).
Applications in Polymerization
The development of tridentate 2,5-bis(N-aryliminomethyl)pyrroles has led to the selective formation of yttrium complexes that demonstrate significant activity as initiators for the polymerization of ε-caprolactone. These complexes, depending on the bulkiness of the ligand, can introduce varying numbers of pyrrolyl ligands to an yttrium atom, offering control over the polymerization process (Matsuo, Mashima, & Tani, 2001).
Antitubercular and Antibacterial Activities
A series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed, synthesized, and shown to exhibit potent antitubercular activity against human gastric carcinoma xenograft models following oral administration. This discovery has implications for the development of new treatments for tuberculosis, with some compounds also demonstrating significant antibacterial activity (Bodige et al., 2019).
Synthesis of Pyrimidine Derivatives
Efforts in synthesizing pyrimidine derivatives have led to the development of 2-alkyl-4-oxohexahydropyrimido[4,5-d]- and -[5,4-d]azocines, expanding the chemical toolbox available for the exploration of pyrimidine's biological and chemical properties. This work opens new avenues for the application of pyrimidine in various scientific fields (Voskressensky et al., 2011).
Propiedades
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-(4-propan-2-ylphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16(2)17-8-10-18(11-9-17)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-7-4-5-12-28(21)24(19)30/h4-5,7-12,15-16H,6,13-14H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGISGNOOIZVTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B360255.png)
![2-(4-methoxyanilino)-8-methyl-4-(3-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B360256.png)

![5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B360263.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360264.png)
![4-bromo-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360265.png)

![2-(ethylsulfanyl)-7,7-dimethyl-4-(piperazin-1-yl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B360267.png)


![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-pyridinyl)acetamide](/img/structure/B360271.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B360272.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B360273.png)
![4-chloro-5-[4-(4-fluorophenyl)-1-piperazinyl]-2-isopropyl-3(2H)-pyridazinone](/img/structure/B360274.png)